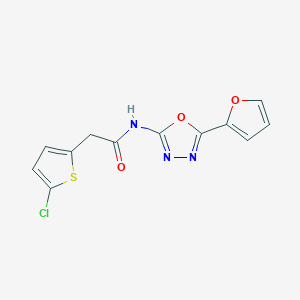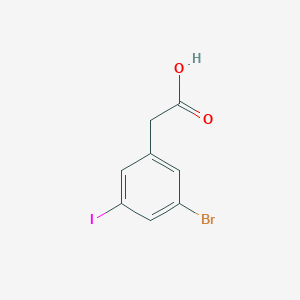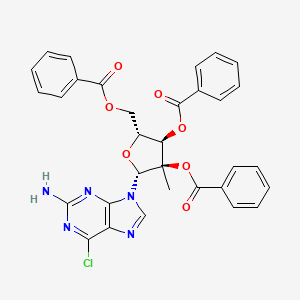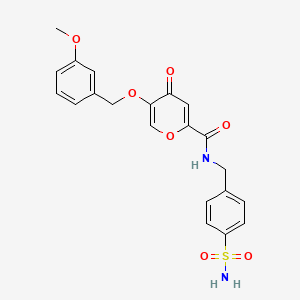![molecular formula C27H29N7O4S B2504735 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1015860-94-2](/img/structure/B2504735.png)
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a triazoloquinazolinone core, which is a fused triazole and quinazolinone ring system, suggests potential pharmacological properties. The molecule also contains a pyrazole moiety, a dimethoxy group, and a thioacetamide linkage, which could contribute to its activity profile.
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives is well-documented in the literature. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones involves the cyclization of a hydrazino quinazolinone with one-carbon donors . Another method includes reacting amino anilino quinazolinone with aromatic aldehydes and subsequent dehydrogenation to yield triazoloquinazolinones . Additionally, hydrazino quinazolinone can undergo ring closure with various reagents to form different substituted triazoloquinazolinones . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazolinone ring system. This core structure is often modified with various substituents that can influence the molecule's conformation and, consequently, its biological activity. The steric and electronic effects of the dimethylpyrazole, dimethoxy groups, and the thioacetamide linkage in the target compound would be critical in determining its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Triazoloquinazolinones can participate in various chemical reactions due to their reactive sites. For example, the nitrogen atoms in the triazole ring can act as nucleophiles or electrophiles depending on the reaction conditions . The presence of a thioacetamide group in the compound could also allow for further chemical modifications, such as S-alkylation or acylation, which could be used to generate a library of derivatives for structure-activity relationship studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones, such as solubility, melting point, and stability, are influenced by their substituents. The lipophilicity of the compound is likely increased by the presence of methoxy groups, which could enhance its ability to cross biological membranes . The compound's stability under physiological conditions would be an important factor in its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds within the pyrazole and [1,2,4]triazoloquinazoline families have been synthesized and evaluated for their antimicrobial properties. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, which showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungus (Hassan, 2013). Similarly, El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with antimicrobial screening (El‐Kazak & Ibrahim, 2013).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazoloquinazoline derivatives, assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings suggest potential agricultural applications for related compounds in pest management (Fadda et al., 2017).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized a series of triazoloquinazolin-5-ones and tested them for in vivo H1-antihistaminic activity, identifying several compounds that protected guinea pigs from histamine-induced bronchospasm. This research indicates potential therapeutic applications for related compounds in the treatment of allergic reactions (Alagarsamy et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4S/c1-16-12-17(2)33(31-16)11-10-24-30-26-18-13-22(37-4)23(38-5)14-20(18)29-27(34(26)32-24)39-15-25(35)28-19-8-6-7-9-21(19)36-3/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVZSOJLXYYICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC=C5OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)


